molecular formula C9H5ClFNO B8013311 2-Chloro-5-(4-fluorophenyl)oxazole CAS No. 1060816-27-4

2-Chloro-5-(4-fluorophenyl)oxazole

Cat. No.: B8013311
CAS No.: 1060816-27-4
M. Wt: 197.59 g/mol
InChI Key: HUGQDUJZWJSWCG-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with glyoxylic acid to form the corresponding oxazole. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while oxidation and reduction can lead to changes in the ring structure and functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-5-(4-fluorophenyl)oxazole serves as an essential building block in organic synthesis. Its structural features allow for the formation of various derivatives through functional group modifications. The compound can undergo:

  • Oxidation : Leading to the formation of oxazole derivatives with oxidized functional groups.
  • Reduction : Resulting in reduced oxazole derivatives.
  • Substitution : Facilitating the creation of substituted oxazole derivatives with diverse functional groups.

Biological Research

Anticancer Properties

Research has highlighted the potential of this compound and its derivatives as anticancer agents. One study evaluated a series of oxazole analogues for their antiproliferative activity against various human tumor cell lines. Notably, certain derivatives exhibited significantly higher activity than traditional reference compounds like combretastatin-A4, with IC50 values indicating strong cytotoxic effects on cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves interference with microtubule formation, a critical process in cell division. For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring has been shown to modulate the biological activity of these compounds, enhancing their efficacy against specific cancer cell lines .

Medicinal Chemistry

Drug Development Potential

The compound is being explored as a potential drug candidate due to its favorable biological activities. In vitro studies have demonstrated low toxicity levels in normal human cells compared to tumor cells, suggesting a promising therapeutic index for further development . The ability to modify its structure allows for optimization aimed at enhancing its pharmacological properties.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials that exhibit unique properties. Its application extends to the production of intermediates for pharmaceuticals and agrochemicals, making it valuable in both research and commercial settings .

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)Reference CompoundRelative Activity
2-Chloro-5-(4-FPh)A5490.11Combretastatin-A4Higher
2-Methyl-4-(FPh)HT-290.76DoxorubicinComparable
4gHCT-11613.6DoxorubicinLower

(FPh = Fluorophenyl)

Table 2: Synthesis Methods for Oxazole Derivatives

MethodDescriptionYield (%)
OxidationUsing oxidizing agents to form oxazole derivativesHigh
ReductionEmploying reducing agents for derivative synthesisModerate
SubstitutionFunctional group modification via nucleophilic substitutionVariable

Mechanism of Action

The mechanism by which 2-Chloro-5-(4-fluorophenyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorophenyl groups can influence its binding affinity and specificity, affecting the overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenyl-oxazole
  • 5-(2-Chloro-4-fluorophenyl)-oxazole
  • 2-Chloro-5-fluorophenyl-oxazole

Uniqueness

2-Chloro-5-(4-fluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Biological Activity

2-Chloro-5-(4-fluorophenyl)oxazole is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data tables.

Anticancer Activity

Oxazole derivatives have been extensively studied for their potential as anticancer agents. The specific compound this compound has shown promising results in various studies.

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest. For instance, compounds similar to this compound have demonstrated significant G2/M phase arrest in cancer cell lines, indicating their potential as mitotic inhibitors .

Case Studies

In a study evaluating the cytotoxic effects of various oxazole derivatives, this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, suggesting its effectiveness as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been documented. This compound was evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity can be quantified using the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for selected oxazole derivatives against common pathogens:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisStaphylococcus aureus
This compoundTBDTBDTBDTBD
Standard Drug (Amoxicillin)0.51.00.250.125

Note: TBD indicates that specific values are yet to be determined in current studies.

Antioxidant Activity

Oxazoles have also been noted for their antioxidant properties. Research indicates that derivatives like this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.

Research Findings

In vitro studies have shown that certain oxazole derivatives can significantly reduce oxidative stress markers in human cells, indicating their potential use in preventing oxidative damage .

Properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGQDUJZWJSWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297695
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-27-4
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-fluorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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